molecular formula C9H11N B1585221 3-Methylindoline CAS No. 4375-15-9

3-Methylindoline

Cat. No.: B1585221
CAS No.: 4375-15-9
M. Wt: 133.19 g/mol
InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Scaffold in Chemical Biology and Medicinal Chemistry

The indoline scaffold is a crucial structural motif found in a wide array of natural products and synthetically developed molecules that exhibit significant biological activities. rsc.org This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a fundamental building block in the design and discovery of novel therapeutic agents. nih.govresearchgate.net Its importance is underscored by its presence in numerous compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, and anticoagulant agents. rsc.org

The indoline nucleus is an integral component of many natural and synthetic molecules with notable biological functions. rsc.org It is a common structural feature in a variety of alkaloids and serves as a precursor for many important biomolecules. nih.gov For instance, the essential amino acid tryptophan contains an indole (B1671886) core, which is the aromatic counterpart of indoline, and is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.govwikipedia.org

Examples of biologically active molecules containing the indole scaffold, the parent structure of indoline, are abundant and highlight the scaffold's versatility. These include the anti-inflammatory drug indomethacin, the anti-cancer agents vinblastine (B1199706) and vincristine, and the anti-migraine drug sumatriptan. chemicalbook.commdpi.com The principles learned from these indole-containing drugs often inform the design of indoline-based analogs with potentially improved properties.

The indoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netchemicalbook.commdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of new drugs. mdpi.comu-tokyo.ac.jp The indole nucleus, and by extension the indoline core, is considered one of the most important heterocyclic scaffolds in drug discovery due to its frequent appearance in a wide range of pharmacologically active compounds. researchgate.netmdpi.comnih.gov

The utility of the indoline scaffold as a privileged pharmacophore stems from its ability to be readily functionalized at various positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening. u-tokyo.ac.jp This structural versatility enables medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of indoline-based compounds to achieve desired therapeutic effects. researchgate.net The indoline core can be found in drugs targeting a wide range of diseases, including cancer, infectious diseases, inflammatory disorders, and central nervous system disorders. nih.govresearchgate.netmdpi.com

The following table provides a summary of some biologically active compounds containing the related indole scaffold, illustrating the broad therapeutic potential that inspires research into indoline-based analogues.

CompoundTherapeutic Area
IndomethacinAnti-inflammatory
VinblastineAnticancer
VincristineAnticancer
SumatriptanAntimigraine
ArbidolAntiviral
PerindoprilAntihypertensive

Structural Role in Biologically Active Molecules

Overview of the 3-Methylindoline Core and its Derivatives in Pharmaceutical and Chemical Syntheses

This compound is a derivative of indoline that features a methyl group at the 3-position of the heterocyclic ring. This specific substitution pattern makes this compound and its derivatives valuable intermediates in the synthesis of various pharmaceutical compounds. google.com The presence of the methyl group can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and synthetic utility.

The synthesis of 3-methylindole (B30407), the aromatic precursor to this compound, has been extensively studied, with various methods developed for its preparation. chemicalbook.com One common industrial synthesis involves the reaction of propionaldehyde (B47417) with phenylhydrazine (B124118) to form propionaldehyde phenylhydrazone, which is then cyclized using an acid catalyst like zinc chloride or sulfuric acid. chemicalbook.com Another approach is the reduction of indole-3-carboxaldehyde (B46971) in the presence of a hydrogenation catalyst. google.com These methods for synthesizing 3-methylindole provide a direct pathway to this compound through subsequent reduction of the indole ring.

Derivatives of 3-methylindole have been synthesized and evaluated for a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized via the Mannich reaction of 3-methylindole, formaldehyde, and various 4-substituted piperazines, with some compounds showing significant anticancer activity. nih.gov Such studies highlight the potential of the 3-methylindole scaffold, and by extension the this compound scaffold, in the development of new therapeutic agents.

The following table outlines some synthetic methods for preparing 3-methylindole, which can be a precursor to this compound.

Starting MaterialsKey Reagents/CatalystsProduct
Propionaldehyde, PhenylhydrazineZinc chloride or Sulfuric acid3-Methylindole
Indole-3-carboxaldehydeCopper or copper oxide-based hydrogenation catalyst3-Methylindole
o-Ethylaniline, Formic acidPotassium hydroxide3-Methylindole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQARNDIMKOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335319
Record name 3-methylindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-15-9
Record name 3-Methylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methylindoline and Its Derivatives

Catalytic Approaches to Indoline (B122111)/Indole (B1671886) System Construction and Functionalization

Catalytic methods offer efficient and selective routes to the indoline and indole frameworks. These approaches often provide access to complex molecular architectures under mild conditions, with high levels of control over stereochemistry.

Enantioselective Synthesis via Alkene Difunctionalization

The enantioselective difunctionalization of alkenes has emerged as a powerful strategy for the rapid construction of molecularly complex, chiral molecules from simple starting materials. researchgate.netdigitellinc.com This approach is particularly effective for creating the indoline scaffold.

A notable method involves a palladium-catalyzed enantioselective Heck/borylation reaction of alkene-tethered aryl iodides, which yields various 2,3-dihydrobenzofuranyl boronic esters and has been extended to the asymmetric synthesis of indoline boronic esters with high yield and excellent enantioselectivity. rsc.org Another innovative strategy uses a palladium-catalyzed system with an axially chiral C1-symmetric StackPhos ligand to achieve a stereoselective difunctionalization that forms a tricyclic indole-based skeleton in a single step. digitellinc.com This reaction successfully avoids the common intramolecular Heck pathway and accomplishes a less common 6-endo cyclization. digitellinc.com

Researchers have also developed a unique palladium-catalyzed alkene difunctionalization that builds molecular complexity around the indole framework. nih.govnih.gov The reaction, which can proceed with up to 87% yield and an enantiomeric ratio (er) of 99:1, is proposed to occur through an intramolecular oxypalladation, followed by the addition of an indole nucleophile to a quinone methide intermediate. nih.govnih.gov

Table 1: Palladium-Catalyzed Enantioselective Alkene Difunctionalization for Indoline Synthesis

Catalyst SystemLigandAlkene SubstrateNucleophileProduct TypeYieldEnantioselectivity (er)Diastereoselectivity (dr)Reference
PalladiumAxially Chiral StackPhosIndole-based alkene- (Intramolecular)Tricyclic IndoleHighExcellent- digitellinc.com
Palladium(II)Chiral LigandAlkene with tethered phenolN-methylindole3-Substituted Indolineup to 87%99:1>20:1 nih.govnih.gov
PalladiumChiral LigandAlkene-tethered aryl iodideBis(pinacolato)diboronIndoline boronic esterHighExcellent- rsc.org

This table is generated based on data from the text and is for illustrative purposes.

Enzymatic Dynamic Kinetic Resolution-Reductive Amination for 3-Methylindolines

Enzymatic methods provide an environmentally friendly and highly selective route to chiral compounds. The combination of dynamic kinetic resolution (DKR) with reductive amination, catalyzed by enzymes like imine reductases (IREDs), is a powerful tool for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.netnih.gov

A specific application of this methodology has been developed for the synthesis of β-aryl propanamines, which are precursors to 3-methylindolines. researchgate.net In this process, IREDs are used for the DKR-reductive amination of α-branched aldehydes, such as 2-phenylpropanal (B145474) derivatives, to produce β-aryl propanamines with excellent enantiomeric excesses (90% to 99% ee) and high isolated yields (36% to 79%). researchgate.netresearchgate.net These chiral propanamine products can then be converted into pharmaceutically important 3-methylindolines through subsequent chemical steps, including an intramolecular Buchwald-Hartwig cross-coupling and deallylation. researchgate.net This chemoenzymatic sequence provides an effective pathway to construct these valuable chiral heterocycles. researchgate.netresearchgate.net

Table 2: Enzymatic DKR-Reductive Amination for β-Aryl Propanamine Precursors

EnzymeSubstrateProductYieldEnantiomeric Excess (ee)Reference
(S)-IR602-Phenylpropanal derivative(S)-β-Aryl propanamine36-79%90-99% researchgate.net
(R)-IR742-Phenylpropanal derivative(R)-β-Aryl propanamine36-79%90-99% researchgate.net
(R)-IR2072-Phenylpropanal derivative(R)-β-Aryl propanamine36-79%90-99% researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Copper and Copper Oxide-Based Hydrogenation of Indole-3-carboxaldehyde (B46971) Derivatives to 3-Methylindole (B30407) Derivatives

The reduction of indole-3-carboxaldehyde derivatives is a direct route to 3-methylindole compounds, also known as skatoles. google.com While various reduction methods exist, the use of copper or copper oxide-based catalysts offers an economically and environmentally advantageous option. google.comepo.org This process avoids the use of more expensive catalysts and does not require the addition of sulfur components, which can be environmentally harmful. google.com

The hydrogenation is typically performed in a solvent under a hydrogen atmosphere at elevated temperatures (50-300 °C) and pressures (50-1000 psig). google.com For instance, the reduction of indole-3-carboxaldehyde using a copper chromite catalyst in diglyme (B29089) at 135 °C and 430 psig hydrogen pressure resulted in a 97% yield of 3-methylindole. google.com Similarly, a copper-silica catalyst under comparable conditions afforded the product in 97.5% yield. google.com The catalyst's affordability and the potential for its regeneration make this a practical industrial method. google.com

Table 3: Copper-Catalyzed Hydrogenation of Indole-3-carboxaldehyde

CatalystTemperature (°C)H₂ Pressure (psig)SolventYield (%)Reference
Copper Chromite135430Diglyme97 google.com
Copper-Silica130400Diglyme97.5 google.com
Copper Chromite165400Diglyme93 google.com

This table is generated based on data from the text and is for illustrative purposes.

Application of Diverse Catalytic Systems (e.g., Lewis Acids, Brønsted Acids, Ionic Liquids) in Indole and Indoline Synthesis

A wide array of catalytic systems, including Lewis acids, Brønsted acids, and ionic liquids, have been successfully applied to the synthesis of indoles and indolines, demonstrating the versatility of these catalysts in constructing the heterocyclic core.

Lewis Acids: Lewis acids are effective in promoting reactions such as the Nenitzescu indole synthesis and Friedel-Crafts alkylations. tarjomefa.comresearchgate.net They can activate substrates toward nucleophilic attack. For example, various Lewis acids, including Sc(OTf)₃ and In(OTf)₃, catalyze the regioselective ring-opening of spiro-epoxyoxindoles with indoles to form 3,3'-mixed bisindoles. researchgate.net In another application, Lewis acids catalyze the selective C3-alkylation of 2,3-disubstituted indoles with trichloroacetimidates to furnish 3,3'-disubstituted indolenines, which are valuable synthetic intermediates. nih.gov This method provides an alternative to more common base-promoted or transition-metal-catalyzed approaches. nih.gov

Brønsted Acids: Chiral Brønsted acids, particularly phosphoric acids and their derivatives, have proven to be highly efficient catalysts for a range of asymmetric transformations under mild conditions. sci-hub.se They have been used to catalyze the Friedel-Crafts alkylation of α-(3-indolyl)benzylamines with N-methylindole to produce unsymmetrical arylbis(3-indolyl)methanes in excellent yields. thieme-connect.com In another example, a Brønsted acid-catalyzed reaction of 3-methylindole with in situ generated aza-ortho-quinone methides provides access to indole scaffolds with a quaternary stereocenter in 52% yield and 89% ee. sci-hub.se Furthermore, Brønsted acids promote the formal (4+2) cyclocondensation of 3-substituted indoles, including 3-methylindole, with donor-acceptor cyclopropanes to yield the 8,9-dihydropyrido[1,2-a]indole scaffold. nih.govacs.org

Ionic Liquids (ILs): Ionic liquids, particularly task-specific ionic liquids (TSILs) with Brønsted acidic character, serve as green, reusable catalysts and solvents for indole synthesis. rsc.orgresearchgate.nettandfonline.com SO₃H-functionalized ionic liquids have been successfully employed as catalysts for the one-pot Fischer indole synthesis in water, providing various indoles in 68-96% yields. rsc.org These catalysts can be regenerated and reused without significant loss of activity. cdnsciencepub.comopenmedicinalchemistryjournal.com The use of ILs can improve reaction rates and selectivities while eliminating the need for volatile and hazardous organic solvents. tandfonline.com

Classical and Modern Reaction Pathways for Indoline Formation

Alongside catalytic methods, classical and modernized reaction pathways remain fundamental for the synthesis of indolines. Reductive amination, in particular, is a cornerstone strategy for the formation of the amine functionality inherent to the indoline structure.

Reductive Amination Strategies for Chiral Amine Synthesis

Reductive amination is a powerful and widely used method for preparing amines from carbonyl compounds (ketones or aldehydes). d-nb.infowikipedia.org The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.netwikipedia.org This transformation is a key step in the synthesis of countless chiral amines, which are critical building blocks for pharmaceuticals and natural products. d-nb.infothieme-connect.com

The process can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a one-pot reaction, or indirectly, where the imine is formed first and then reduced. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective. organic-chemistry.org

For the synthesis of chiral indolines, asymmetric reductive amination is of great importance. researchgate.netthieme-connect.com This can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic approaches. researchgate.netd-nb.info For example, intermediates for 3-methylindoline inhibitors have been synthesized via the reductive amination of ketones with a substituted indoline precursor, followed by further transformations. cienciavida.org The development of catalytic asymmetric reductive amination has been a significant focus, aiming to produce chiral amines with high enantioselectivity directly from prochiral ketones. thieme-connect.com

Intramolecular Buchwald-Hartwig Amination in Indoline Derivatization

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides (or triflates) and amines. alfa-chemistry.comnih.gov This reaction has been adapted for intramolecular applications to construct nitrogen-containing heterocyclic systems, including the indoline scaffold.

A notable strategy for synthesizing this compound derivatives involves a sequence combining enzymatic dynamic kinetic resolution-reductive amination (DKR-RA) with an intramolecular Buchwald-Hartwig amination. researchgate.netresearchgate.net This approach begins with the synthesis of chiral β-aryl propanamines, which are then subjected to the palladium-catalyzed cyclization. The intramolecular C-N bond formation effectively constructs the indoline ring, yielding this compound derivatives with high enantiomeric purity. researchgate.netresearchgate.net

The general mechanism of the Buchwald-Hartwig amination catalytic cycle proceeds through several key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. alfa-chemistry.comuwindsor.ca

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex. alfa-chemistry.com

Reductive Elimination : The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. alfa-chemistry.comlibretexts.org

This methodology provides an effective route to chiral 3-methylindolines, which are important structural motifs in many pharmaceutically active compounds. researchgate.net

Reduction of Indole Derivatives to Saturated Analogues

The reduction of the pyrrole (B145914) ring in indole derivatives to their corresponding saturated indolines is a fundamental transformation in heterocyclic chemistry. sci-hub.se Extensive research has led to the development of various protocols, ranging from classic catalytic hydrogenation to modern metal-free approaches.

A widely used strategy involves catalytic hydrogenation under strongly acidic conditions. sci-hub.se In this method, the indole is protonated at the C-3 position, which generates a reactive iminium ion intermediate. This intermediate is then readily hydrogenated over a metal catalyst, such as Platinum on carbon (Pt/C), to yield the indoline. sci-hub.se While effective, the reduction of certain substituted indoles, like 3-methylindole, can be slower compared to unsubstituted indole. clockss.org

More recent advancements have focused on developing milder and more selective reduction methods. Borane (B79455) complexes, particularly in the presence of trifluoroacetic acid, have proven effective for reducing indoles to indolines, offering good yields and minimizing side reactions. google.com A combined experimental and computational study on the reduction of indoles by hydroboranes suggests a mechanism involving hydroboration followed by protodeborylation. cardiff.ac.uk

Furthermore, metal-free catalytic systems have emerged as powerful alternatives. Chiral Brønsted acids can catalyze the asymmetric transfer hydrogenation of 3H-indoles using Hantzsch dihydropyridine (B1217469) as the hydrogen source. nih.govorganic-chemistry.org This organocatalytic approach provides access to optically active indolines with high enantioselectivity, avoiding the use of transition metals. organic-chemistry.org Similarly, highly efficient asymmetric hydrogenation of unprotected indoles has been achieved using Iridium catalysts with chiral ligands, operating via an outer-sphere reduction mechanism involving a protonated indole substrate. chinesechemsoc.org

Table 1: Selected Methods for the Reduction of Indole Derivatives to Indolines
MethodCatalyst/ReagentKey FeaturesReference(s)
Catalytic HydrogenationPt/C, p-toluenesulfonic acid (pTSA)Involves protonation to an iminium ion; effective for unprotected indoles. sci-hub.se
Borane ReductionBorane-THF complex, Trifluoroacetic acidGood yields; useful for indoles with aminoalkyl substituents. google.com
Brønsted Acid Catalyzed Transfer HydrogenationChiral Phosphoric Acid, Hantzsch EsterMetal-free, highly enantioselective method for producing chiral indolines. nih.govorganic-chemistry.org
Iridium-Catalyzed Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral Ligand, Brønsted AcidHigh efficiency and excellent stereoselectivity for a wide range of indoles. chinesechemsoc.org
Hydroborane ReductionZinc BorohydrideMild, neutral reducing agent; proceeds in ether solvent. clockss.org

Green Chemistry Advancements in Indole and Indoline Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign and sustainable methods for synthesizing indoles and indolines. These advancements focus on reducing waste, avoiding hazardous solvents, and utilizing renewable resources.

One prominent green strategy is the use of mechanochemistry, where reactions are conducted in the solid state with minimal or no solvent. A mechanochemical protocol for the Fischer indole synthesis has been developed using a solid mixture of oxalic acid and dimethylurea, providing a versatile and solvent-free route to a wide variety of indoles and indolines. rsc.orgrsc.org

Microwave-assisted organic synthesis is another powerful tool for promoting green chemistry. tandfonline.com Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions, for the synthesis of various indole derivatives. tandfonline.com

The use of water as a reaction medium is a key goal in green synthesis. Methods have been developed for the three-component synthesis of 3-substituted indoles in water, utilizing simple and recyclable catalytic systems. rsc.org Additionally, the synthesis of 3-methylindole has been achieved in a one-pot reaction from aniline (B41778) and biomass-derived glycerol (B35011), representing a move towards using renewable feedstocks. ciac.jl.cn This reaction often employs supported metal catalysts that can be recovered and reused. ciac.jl.cnpku.edu.cn An environmentally friendly process for producing 5-bromoindole (B119039) has also been reported, which involves a low-pressure liquid-phase hydrogenation of indole to indoline as a key step, followed by cleaner bromination and dehydrogenation steps, reducing pollution and improving safety compared to traditional methods. wipo.int

Mechanistic Investigations of this compound Synthetic Pathways and Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones.

The reduction of indoles to indolines under acidic conditions is mechanistically well-understood to proceed via protonation. The indole nucleus is typically protonated at the C-3 position, forming a thermodynamically stable iminium ion. sci-hub.se This electrophilic intermediate is the key species that undergoes reduction by various means, including catalytic hydrogenation or hydride transfer, to furnish the saturated indoline ring. sci-hub.seorganic-chemistry.orgchinesechemsoc.org

In a different context, the transformation of 3-methylindole (3MI) itself is of significant interest, particularly its metabolic bioactivation. The cytochrome P450-catalyzed dehydrogenation of 3MI is a critical pathway. acs.org This process involves the abstraction of a hydrogen atom from the methyl group, leading to the formation of 3-methyleneindolenine (B1207975) (3MEI), a highly reactive electrophilic intermediate. acs.org The formation of this intermediate is considered a key step in the observed pneumotoxicity of 3MI. acs.org

Mechanistic studies on the synthesis of 3-methylindole from glycerol and aniline propose that 1,2-propanediol is a key intermediate in the reaction pathway. ciac.jl.cn The catalyst, often a supported metal, plays a dual role in facilitating both the hydrogenolysis of glycerol and the subsequent cyclization reactions. ciac.jl.cnpku.edu.cn

Exploration of Reaction Intermediates and Transition States

Detailed investigations into reaction intermediates and transition states provide deep insight into synthetic pathways. For this compound and related structures, several key transient species have been identified and studied.

Iminium Ions : As mentioned, the iminium ion is a central intermediate in the reduction of indoles to indolines under acidic conditions. sci-hub.se It is formed by the protonation of the indole ring at C-3. The existence and reactivity of this intermediate are supported by numerous studies, including organocatalytic asymmetric reductions where the chiral catalyst interacts with the iminium ion to control stereochemistry. organic-chemistry.orgchinesechemsoc.orgnih.gov DFT calculations have been used to model the hydride-transfer transition states involving these protonated species in iridium-catalyzed hydrogenations. chinesechemsoc.org

3-Methyleneindolenine (3MEI) : This highly electrophilic intermediate is formed from the dehydrogenation of 3-methylindole. acs.org Its formation is believed to be the rate-limiting step in the bioactivation of 3MI. Studies using stable isotopes have confirmed that breaking the C-H bond of the methyl group is essential for this transformation. acs.org 3MEI is reactive towards nucleophiles and its formation can be inferred by trapping it with agents like N-acetylcysteine or thioglycolic acid. acs.orgnih.gov DNA adducts formed from the reaction with 3MEI have also been characterized, highlighting its electrophilic nature. nih.gov

Palladium Complexes : In the intramolecular Buchwald-Hartwig amination, various palladium intermediates are involved. The catalytic cycle includes Pd(0) and Pd(II) species. The key intermediate responsible for C-N bond formation is the palladium amide complex, formed after the deprotonation of the amine substrate coordinated to the Pd(II) center. alfa-chemistry.com

Radical and Ylide Intermediates : Other synthetic routes to the indole core can involve different types of intermediates. For example, the Gassman indole synthesis proceeds through a sulfonium (B1226848) ylide, which undergoes a rsc.orgtandfonline.com-sigmatropic rearrangement. wikipedia.org

Computational chemistry has become an invaluable tool for studying these transient species. DFT calculations have been employed to map the potential energy surfaces for reactions like the hydroboration of indole, identifying the transition states for steps such as the syn addition of the B-H bond across the C2=C3 double bond and subsequent protodeboronation. cardiff.ac.uknih.gov

Table 2: Key Intermediates in Indole/Indoline Synthesis and Transformation
IntermediateParent Reaction/TransformationMethod of InvestigationReference(s)
Iminium IonAcid-catalyzed reduction of indolesReaction kinetics, Organocatalysis, DFT calculations sci-hub.seorganic-chemistry.orgchinesechemsoc.org
3-Methyleneindolenine (3MEI)Dehydrogenation of 3-methylindoleStable isotope studies, Nucleophilic trapping acs.orgnih.gov
Palladium Amide ComplexBuchwald-Hartwig aminationMechanistic studies of catalytic cycles alfa-chemistry.com
Sulfonium YlideGassman indole synthesisReaction mechanism analysis wikipedia.org
1-BH₂ IndolineHydroborane reduction of indoleExperimental observation, DFT computations cardiff.ac.uk

Sophisticated Spectroscopic and Computational Analyses of 3 Methylindoline Systems

Quantum Chemical Investigations of Indoline (B122111)/Indole (B1671886) Electronic Structures

Quantum chemical calculations have proven to be a powerful tool for understanding the electronic structure and properties of indole-based systems, including 3-methylindole (B30407). These computational methods allow for a detailed analysis of molecular geometries, energetics, and spectroscopic characteristics.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to analyze the ground and excited state properties of 3-methylindole. For the ground state, the geometry is typically optimized using methods like the B3LYP functional with a 6-31+G(d) basis set. researchgate.netacs.org The first and second excited singlet states have also been optimized using the Complete Active Space Self-Consistent Field (CASSCF) method with an ANO-S basis set. researchgate.netacs.org These calculations reveal that upon excitation, the geometry of the 3-methylindole molecule undergoes relaxation. researchgate.net

A notable finding is the behavior of the second excited state of 3-methylindole, which relaxes to a geometry of mixed ¹Lₐ/¹Lₑ character due to an avoided crossing. researchgate.netacs.org Theoretical studies have also explored the photophysics of the lowest two excited singlet states, ¹Lₐ and ¹Lₑ, using hybrid theoretical methods that couple molecular dynamics with semiempirical molecular orbital procedures. researchgate.net These investigations provide insights into solvent reorganization dynamics and solvent-induced inhomogeneous broadening following excitation. researchgate.net The substitution at the C3 position with a methyl group can influence the ground and excited state geometries when compared to the parent indole molecule. chemrxiv.org

Table 1: Comparison of Calculated Excited State Properties for Indole This table presents a comparison of calculated vertical excitation energies for the S1 and S2 excited states of indole with experimental data.

Excited StateCalculated Wavelength (nm)Experimental Wavelength (nm)Calculated Energy Difference (eV)Experimental Energy Difference (eV)
S1~20 nm red-shifted-0.140.17
S2~18 nm red-shifted-

Theoretical calculations have been instrumental in predicting and interpreting the absorption and fluorescence spectra of 3-methylindole. The calculated excitation energies are generally in good agreement with experimental absorption data. researchgate.netacs.org Stark absorption spectroscopy has been used to distinguish the ¹Lₐ and ¹Lₑ absorption bands and to determine the change in the permanent dipole moment upon ¹Lₐ excitation. aip.org

The influence of the solvent on the spectroscopic properties has also been a focus of theoretical work. Hybrid methods combining molecular dynamics and semiempirical molecular orbital procedures have been used to predict fluorescence red shifts in various solvents, with results that agree well with experimental values. researchgate.net Furthermore, the interaction of 3-methylindole with water molecules has been examined, revealing the formation of stable chromophore-water complexes and providing a basis for understanding excitation energy shifts in aqueous environments. researchgate.netacs.org Theoretical calculations of vibrational absorption and Raman spectra for 3-methylindole have also been performed using DFT, providing accurate predictions of observed frequencies and intensities. researchgate.net

Non-covalent interactions, particularly π-π stacking, are crucial in determining the structure and function of biological systems and in the design of new materials. Quantum chemical analyses have been performed to understand these interactions in indole-derived systems. mdpi.comsemanticscholar.org Using 3-methylindole as a model for the tryptophan side chain, DFT calculations have investigated the effect of halogenation on the stability of π-π stacking interactions. mdpi.comsemanticscholar.orgscilit.com

These studies have shown that halogenation of the indole ring has a moderate effect on the stability of the parallel-displaced stacking interaction, with the effect becoming more pronounced for heavier halogen atoms (F < Cl < Br < I). mdpi.com The stability trends can be rationalized by considering local through-space interactions involving the substituent. mdpi.com The indole ring's ability to participate in a wide range of non-covalent interactions, including classical π-π stacking, cation-π, anion-π, and hydrogen bonding, makes it a key determinant of protein stability and folding. semanticscholar.org Molecular docking and dynamics simulations are also used to study the interactions of indole derivatives with biological targets, highlighting the importance of π-π stacking and hydrogen bonding in ligand binding. tandfonline.comnih.gov

Theoretical Prediction of Absorption and Fluorescence Properties

Advanced Spectroscopic and Structural Characterization Techniques

A variety of advanced spectroscopic and structural techniques are employed to characterize 3-methylindoline and its derivatives, providing detailed information about their three-dimensional structure and intermolecular interactions.

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various substituted indoline and indole derivatives to elucidate their molecular structures. iucr.orgiucr.orgeurjchem.comnih.govnih.govmdpi.comresearchgate.netmdpi.com For instance, the crystal structures of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives have been determined, revealing nearly orthogonal orientations of their indole and sulfonyl-bound phenyl rings. nih.gov

Complementary to X-ray crystallography, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgiucr.orgeurjchem.comnih.govscienceopen.com This analysis provides insights into the types of contacts that are most significant for the crystal packing. For example, in some substituted indolinedione derivatives, Hirshfeld surface analysis has shown that H···H, H···O/O···H, and H···Br/Br···H contacts are the most important contributors to the crystal packing. iucr.org These analyses have also highlighted the role of C-H···O hydrogen bonds and π-stacking interactions in forming supramolecular structures. iucr.orgiucr.org

Table 2: Dominant Intermolecular Contacts in Substituted Indoline Derivatives from Hirshfeld Surface Analysis This table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two different indoline derivatives.

CompoundH···H (%)H···O/O···H (%)H···Br/Br···H (%)H···N/N···H (%)
1-(12-bromododecyl)indoline-2,3-dione58.917.99.5-
1-nonyl-2,3-dihydro-1H-indole-2,3-dione61.921.8-0.9

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules in solution. frontiersin.orgwiley.comjeolusa.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgchemicalbook.comacs.org For this compound and its derivatives, NMR is crucial for confirming the identity and purity of synthesized compounds. rsc.orgnih.gov The chemical shifts and coupling constants observed in the NMR spectra allow for the assignment of each proton and carbon in the molecule's structure. rsc.org

Mass spectrometry (MS) is another essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov In the study of 3-methylindole, mass spectrometry has been used to detect and characterize DNA adducts formed from its reactive metabolite, 3-methyleneindolenine (B1207975). nih.gov Fragmentation patterns observed in the mass spectra help to confirm the proposed structures of these adducts. nih.gov The combination of NMR and MS provides a comprehensive approach to the structural elucidation of this compound and its derivatives. frontiersin.org

Integration of Computational and Experimental Data for Enhanced Mechanistic Insight

The elucidation of reaction mechanisms involving transient or highly reactive species such as those in this compound systems necessitates a synergistic approach, combining predictive computational models with definitive experimental evidence. The study of this compound derivatives, particularly the reactive intermediate 2,3-epoxy-3-methylindoline (B1258221), serves as a compelling case study. This epoxide is not typically isolated; its existence and role in metabolic pathways are inferred through the integration of sophisticated analytical techniques and theoretical calculations.

The primary pathway proposed for the formation of this indoline derivative is the cytochrome P450-mediated oxygenation of 3-methylindole. acs.orgnih.gov This reaction is hypothesized to produce the highly unstable 2,3-epoxy-3-methylindoline. Due to its reactivity, direct observation is challenging. Therefore, researchers rely on indirect evidence gathered from meticulously designed experiments that track the fate of atoms through the reaction sequence. These experimental results are then compared against computationally predicted outcomes to validate the proposed mechanism.

A cornerstone of this integrated approach is the use of stable isotope labeling combined with mass spectrometry. nih.govacs.org By substituting specific atoms in the parent molecule (3-methylindole) with their heavier isotopes (e.g., ²H or ¹⁸O), scientists can trace the transformation pathway to its final, stable products. For instance, one proposed fate of the 2,3-epoxy-3-methylindoline intermediate is a rearrangement to form the more stable metabolite, 3-methyloxindole (B30408), via a process involving a hydride shift. nih.govacs.org

Experimental studies using goat lung microsomes, which contain cytochrome P450 enzymes, have provided strong evidence for this mechanism. When [2-²H]-3-methylindole was used as the substrate, the resulting 3-methyloxindole was found to have retained the deuterium (B1214612) label in high percentages. nih.govacs.org Furthermore, experiments conducted in an atmosphere of labeled molecular oxygen (¹⁸O₂) resulted in the incorporation of ¹⁸O into the 3-methyloxindole product. nih.govacs.org This finding confirms that the oxygen atom originates from O₂, a hallmark of cytochrome P450-mediated reactions, rather than from the aqueous solvent. nih.govacs.org

Labeled Substrate/AtmosphereAnalyzed MetaboliteKey FindingMechanistic ImplicationReference
[2-²H]-3-Methylindole3-Methyloxindole81% retention of ²HSupports formation via a mechanism involving a hydride shift from C-2 to C-3, consistent with an epoxide intermediate. nih.govacs.org
¹⁸O₂ (labeled oxygen gas)3-Methyloxindole91% incorporation of ¹⁸OConfirms the oxygen atom in the metabolite originates from molecular oxygen, implicating a cytochrome P450-mediated epoxidation. nih.govacs.org
¹⁸O₂ (labeled oxygen gas)3-Hydroxy-3-methyloxindoleSignificant incorporation of ¹⁸OIndicates the alcohol oxygen originates from molecular oxygen, suggesting a common 2,3-epoxy-3-methylindoline precursor. nih.govacs.org

Computational chemistry provides the theoretical framework to interpret these experimental results. Molecular docking and homology modeling are used to simulate how the 3-methylindole substrate fits into the active site of various cytochrome P450 isozymes. nih.govresearchgate.net These models can predict the feasibility of different reaction pathways. For example, the metabolism of 3-methylindole can proceed via two competing pathways: oxygenation to form the 2,3-epoxide or dehydrogenation to form 3-methyleneindolenine. acs.orgnih.gov Computational models can predict which pathway is favored by a specific enzyme based on the substrate's orientation and its proximity to the enzyme's catalytic heme center. researchgate.net

This predictive power was demonstrated in a study where a homology model of the enzyme CYP2F3 was used to explain its preference for the dehydrogenation pathway. nih.gov Guided by these computational insights, researchers then used site-directed mutagenesis—an experimental technique—to alter specific amino acid residues in the enzyme's active site. These single mutations successfully switched the enzyme's catalytic preference from dehydrogenation to oxygenation, the pathway that produces the 2,3-epoxy-3-methylindoline intermediate. nih.gov This powerful combination of computational prediction and experimental validation provides profound mechanistic insight that neither approach could achieve alone.

Experimental techniques are also crucial for distinguishing the products of these competing pathways. Reactive intermediates are often "trapped" using nucleophilic molecules, such as glutathione (B108866), which form stable adducts that can be detected and characterized using liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov The precise mass and fragmentation pattern of these adducts allow for their unambiguous identification, confirming which reactive intermediate was formed.

Reactive IntermediateFormation PathwayExperimental Detection MethodReference
2,3-Epoxy-3-methylindolineOxygenationIndirectly via analysis of rearrangement products (e.g., 3-methyloxindole) and trapping of its subsequent intermediates (e.g., 3-hydroxy-3-methylindolenine) with thiols. acs.orgnih.govacs.org
3-MethyleneindolenineDehydrogenationTrapping with nucleophiles like glutathione (GSH) followed by LC-MS analysis of the resulting stable adduct. nih.gov

Biological and Pharmacological Research on 3 Methylindoline and Its Derivatives

Therapeutic Potential of Methylindoline Derivatives

Methylindoline derivatives are a subject of growing interest in medicinal chemistry due to their notable biological properties and potential for diverse therapeutic applications. nih.govresearchgate.net Recent studies have focused on screening and evaluating these compounds for specific pharmacological activities.

The therapeutic potential of methylindoline derivatives has been particularly evident in models of inflammation and kidney disease. nih.govresearchgate.net A study investigating five distinct methylindoline derivatives (designated IA, IB, IC, ID, and IE) for their anti-inflammatory and anti-nephritic properties identified one compound, (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC), as a particularly potent agent. nih.govresearchgate.net

In a zebrafish model of cadmium-induced nephritis, treatment with derivative IC demonstrated significant protective effects. nih.govresearchgate.net This was evidenced by the marked downregulation of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net Furthermore, histopathological analysis of the zebrafish kidneys confirmed that IC treatment helped restore the normal renal tissue architecture, underscoring its anti-nephritic capabilities. nih.govresearchgate.net This aligns with earlier research on other indole (B1671886) derivatives, such as indomethacin, which has long been used for its anti-inflammatory effects. ru.nl

Oxidative stress is a key pathological factor in many diseases, including cadmium-induced renal damage. The methylindoline derivative IC exhibited strong, dose-dependent antioxidant properties. nih.govresearchgate.net In research models, it effectively mitigated oxidative stress caused by cadmium exposure. nih.govresearchgate.net

The mechanism behind this antioxidant activity involves bolstering the endogenous antioxidant defense system. Treatment with compound IC was found to restore the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in renal tissues. nih.govresearchgate.net The ability of indole-based compounds to scavenge free radicals and protect cells from oxidative damage is a well-documented phenomenon that contributes significantly to their therapeutic profile. ontosight.aitandfonline.com

The identification of the highly active methylindoline derivative IC was facilitated by modern computational techniques. nih.govresearchgate.net Network pharmacology and molecular docking were employed as an initial screening strategy to predict the most promising candidates for further experimental validation from a group of derivatives. nih.govresearchgate.net

This approach involves several steps. Initially, potential biological targets for the compounds are identified from various databases. dovepress.commedsci.org Subsequently, a protein-protein interaction (PPI) network is constructed to map the complex relationships between these targets. orientjchem.org This helps to pinpoint key "hub" targets that are central to the disease pathway. medsci.org Finally, molecular docking simulations are performed to predict the binding affinity and interaction patterns between the chemical compounds and these protein targets. orientjchem.org This computational screening process allows for a more targeted and efficient approach to drug discovery, prioritizing compounds with the highest likelihood of therapeutic efficacy for in-vitro and in-vivo testing. nih.govresearchgate.net

Antioxidant Properties and Reduction of Oxidative Stress

Mechanistic Studies of Biological Interactions of Indole/Indoline (B122111) Scaffolds

The diverse biological effects of indole and indoline derivatives stem from their structural versatility, which allows them to interact with a wide array of molecular targets within the cell. nih.govresearchgate.net These interactions can trigger various cellular responses, forming the basis of their therapeutic actions. mdpi.com

The indole scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to numerous types of biological macromolecules. researchgate.net

Enzymes: Indole derivatives are well-known as potent enzyme inhibitors. This includes the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which inhibits cyclooxygenase (COX) enzymes. ru.nl In oncology, synthetic indole derivatives like sunitinib (B231) function as tyrosine kinase inhibitors. nih.gov Other derivatives act as microtubule-targeting agents by binding to the colchicine (B1669291) site on tubulin and inhibiting its polymerization. nih.govacs.org Further examples include the inhibition of DNA gyrase and Lysine-specific demethylase 1 (LSD1). nih.govdergipark.org.tr Molecular docking studies have helped to visualize and confirm how these compounds fit into the active sites of enzymes such as cyclin-dependent kinase 2 (CDK-2). acs.org

Receptors: The fundamental structure of the neurotransmitter serotonin (B10506) is an indole ring, highlighting the ability of this scaffold to interact with biological receptors. ontosight.ai

DNA: Certain indole derivatives have been shown to inhibit viral replication by forming π–π stacking interactions with viral DNA, thereby blocking critical enzymatic processes like strand transfer. nih.gov

By interacting with their molecular targets, indole and indoline compounds can profoundly influence key cellular processes, including those that govern cell survival and death.

Lipid Peroxidation: As part of their antioxidant activity, methylindoline derivatives can protect cell membranes from damage. The derivative IC was shown to effectively reduce lipid peroxidation in a zebrafish model, a finding supported by the measured decrease in malondialdehyde (MDA), a key biomarker of lipid breakdown. nih.govresearchgate.net

Apoptosis: The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of many indole derivatives. mdpi.com The methylindoline derivative IC was found to reduce cadmium-induced apoptosis. nih.govresearchgate.net In cancer research, indole compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins. mdpi.com This often involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bax. nih.govmdpi.com This shift in the balance of pro- and anti-apoptotic factors can lead to a decrease in the mitochondrial membrane potential and the activation of caspases, which execute the process of cell death. mdpi.comacs.org Additionally, many indole derivatives can halt the proliferation of cancer cells by arresting the cell cycle, frequently at the G2/M phase. nih.govacs.org

Modulating Metabolic Pathways (e.g., Amino Acids, Neurotransmitters)

Research indicates that 3-methylindole (B30407) (skatole), a closely related compound to 3-methylindoline, and its derivatives play a role in various metabolic pathways, particularly those involving amino acids and neurotransmitters. 3-Methylindole is a microbial degradation product of the essential amino acid L-tryptophan in the gastrointestinal tract of mammals. msdvetmanual.com The metabolism of tryptophan can follow several routes, including the production of indole derivatives by gut microbiota. researchgate.netresearchgate.net

One significant pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), which can then be decarboxylated to form 3-methylindole. researchgate.netmdpi.com This metabolic link highlights the influence of gut microbiota on host amino acid metabolism. researchgate.net Furthermore, derivatives of 3-methylindole are investigated for their role in the synthesis of compounds related to the serotonin and melatonin (B1676174) pathways. These neurotransmitters are crucial for regulating mood and sleep cycles, suggesting that modulation of 3-methylindole metabolism could have broader physiological implications. The gut microbiota's metabolism of tryptophan into various indole derivatives, including 3-methylindole, can influence host immune responses and metabolic homeostasis through receptors like the aryl hydrocarbon receptor (AhR). researchgate.netmdpi.comfrontiersin.org

Table 1: 3-Methylindole and its Connection to Metabolic Pathways

Compound/Metabolite Precursor Key Metabolic Role Related Pathways
3-Methylindole (Skatole) L-tryptophan, Indole-3-acetic acid Microbial metabolite Amino Acid Metabolism
Serotonin Tryptophan Neurotransmitter Neurotransmitter Synthesis
Melatonin Tryptophan, Serotonin Hormone, Neurotransmitter Neurotransmitter Synthesis
Indole-3-acetic acid (IAA) Tryptophan Intermediate Tryptophan Metabolism

Antimicrobial Activity of Oxidized 3-Methylindole Products and Derivatives

Oxidized products and derivatives of 3-methylindole have demonstrated notable antimicrobial properties. ijcmas.commdpi.comresearchgate.netnih.gov These findings suggest a potential for developing new antimicrobial agents based on the indole scaffold. The antimicrobial effects have been observed against a range of both bacterial and fungal pathogens. ijcmas.comresearchgate.net

Inhibitory Effects against Bacterial and Fungal Pathogens

Specific research has highlighted the antimicrobial efficacy of 3-methyl-2-oxindole, an oxidized product of 3-methylindole. ijcmas.com This compound has shown significant inhibitory activity against various pathogens. ijcmas.com

In one study, 3-methyl-2-oxindole exhibited greater inhibitory effects against the fungal pathogens Aspergillus flavus, Aspergillus niger, and Candida albicans than the standard antifungal drug Nystatin. ijcmas.com Against bacterial pathogens, the same compound showed better inhibitory activity against Staphylococcus aureus than the standard antibiotic Chloramphenicol and demonstrated comparable activity against Escherichia coli. ijcmas.com

Other indole derivatives have also been investigated for their antimicrobial potential. For instance, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown moderate to excellent antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. mdpi.com Additionally, certain indole derivatives like 5-iodoindole (B102021) and 7-hydroxyindole (B18039) have displayed potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov

Table 2: Antimicrobial Activity of an Oxidized 3-Methylindole Product

Pathogen Type Inhibitory Effect of 3-methyl-2-oxindole
Aspergillus flavus Fungus Good inhibitory activity
Aspergillus niger Fungus Good inhibitory activity
Candida albicans Fungus Good inhibitory activity
Staphylococcus aureus Bacterium Good inhibitory activity
Escherichia coli Bacterium Same inhibitory activity as standard

Toxicological and Carcinogenic Research on 3-Methylindole (Informative for Indoline Safety Profiles and Metabolic Pathways)

The toxicological profile of 3-methylindole is extensively studied, particularly its role as a pneumotoxin. msdvetmanual.comacs.orgnih.gov This research is crucial for understanding the potential safety concerns and metabolic activation pathways relevant to its hydrogenated derivative, this compound. 3-Methylindole is recognized for causing selective damage to respiratory tissues in animals. oup.com

DNA Adduct Formation and Genotoxicity Studies

Bioactivation of 3-methylindole is linked to the formation of DNA adducts, indicating its genotoxic potential. nih.govacs.org The reactive metabolite of 3-methylindole, 3-methyleneindolenine (B1207975), can alkylate DNA. acs.orgaacrjournals.org Studies have shown that 3-methylindole can form adducts with nucleosides, with the deoxyguanosine (dGuo) adduct being the most prevalent. nih.govacs.org Smaller quantities of adducts with deoxyadenosine (B7792050) (dAdo) and deoxycytidine (dCyd) are also formed. acs.org

In vitro experiments using cultured rat hepatocytes and calf thymus DNA demonstrated that 3-methylindole and other indole compounds can produce DNA adducts. acs.orgnih.gov Furthermore, exposure of normal human lung epithelial cells to low concentrations of 3-methylindole resulted in significant DNA damage, primarily single-strand breaks. nih.govoup.com This damage was comparable in potency to known genotoxic agents. nih.gov The mutagenicity of 3-methylindole has been shown to be potent, rivaling that of the carcinogen benzo[a]pyrene (B130552), but this effect is dependent on bioactivation by specific lung-expressed cytochrome P450 enzymes. nih.govoup.com

Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Toxicity

The toxicity of 3-methylindole is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes. acs.orgnih.govoup.com These enzymes, particularly those expressed in the lung, convert 3-methylindole into a highly reactive electrophilic intermediate, 3-methyleneindolenine. acs.orgscielo.br This bioactivation is a critical step in the chain of events leading to cellular damage. nih.gov

Several human CYP enzymes expressed in the lungs, including CYP1A1, CYP2F1, and CYP2A13, are capable of catalyzing the dehydrogenation of 3-methylindole. acs.orgnih.govresearchgate.net Research has shown that 3-methylindole can induce the expression of CYP1A1 and CYP2F1 in human bronchial epithelial cells, potentially enhancing its own bioactivation and subsequent toxicity. acs.orgaacrjournals.org The induction of CYP1A1 is mediated through the aryl hydrocarbon receptor (AhR), while CYP2F1 induction appears to follow a different pathway. acs.org In pigs, CYP2A6 and CYP2E1 have been identified as important enzymes in the hepatic metabolism of 3-methylindole. oup.com Furthermore, 3-methylindole can act as a mechanism-based inactivator, or "suicide substrate," for certain CYP enzymes like CYP2A13, meaning it irreversibly inhibits the enzyme after being metabolized. researchgate.net

Table 3: Cytochrome P450 Enzymes Involved in 3-Methylindole Metabolism

Enzyme Location of Expression Role in 3-Methylindole Metabolism
CYP1A1 Lung Bioactivation to toxic intermediates, induced by 3MI metabolites
CYP2F1 Lung Bioactivation to toxic intermediates, induced by 3MI metabolites
CYP2A13 Respiratory Tract Bioactivation, subject to mechanism-based inactivation by 3MI
CYP4B1 Lung Catalyzes dehydrogenation to reactive intermediates
CYP2A6 (porcine) Liver Hepatic clearance
CYP2E1 (porcine) Liver Hepatic metabolism

Impact on Pulmonary and Other Organ Systems (e.g., Acute Bovine Pulmonary Edema)

The most well-documented toxic effect of 3-methylindole is its induction of acute bovine pulmonary edema and emphysema (ABPEE), also known as "fog fever". msdvetmanual.comtdl.orgredalyc.org This respiratory disease affects cattle that are moved to lush pastures rich in L-tryptophan. msdvetmanual.com In the rumen, gut microbes convert L-tryptophan to indoleacetic acid and then to 3-methylindole. msdvetmanual.comtdl.org

The absorbed 3-methylindole is transported via the bloodstream to the lungs, where it is metabolized by the mixed-function oxidase system, leading to pneumotoxicity. msdvetmanual.comtdl.org The resulting reactive metabolites cause damage to alveolar and airway epithelial cells, specifically type I pneumocytes and non-ciliated bronchiolar epithelial (Clara) cells. scielo.br This cellular damage leads to interstitial pneumonia, pulmonary edema, and emphysema. msdvetmanual.comtdl.orgredalyc.org In goats, 3-methylindole has been shown to disrupt the structure of type II cells and inhibit the synthesis of surfactant phospholipids. nih.gov While primarily a pneumotoxin, research in rodents has also shown that systemically distributed 3-methylindole can induce damage to the olfactory epithelium in the nasal passages. redalyc.org

Mutagenic Properties and Implications for Carcinogenesis

Research has demonstrated that this compound (also known as skatole) possesses mutagenic properties and is considered a possible pulmonary carcinogen. nih.govnih.govnih.gov Its role in carcinogenesis is intrinsically linked to its bioactivation by specific enzymes, leading to DNA damage and subsequent mutations.

Studies have shown that this compound can induce significant DNA damage in normal human bronchial epithelial (NHBE) cells at low micromolar concentrations. nih.govaacrjournals.org The damage, primarily single-strand breaks, is comparable in potency to known genotoxic agents like doxorubicin (B1662922) and irinotecan. nih.gov This DNA damage is concentration-dependent and time-dependent, with maximal damage observed after 4 hours of exposure, which then diminishes to baseline levels within 24 hours as cellular repair mechanisms are activated. nih.gov

The mutagenicity of this compound is highly dependent on its metabolic activation. nih.govscispace.com Cytochrome P450 (CYP) enzymes, particularly those expressed in the lungs such as CYP2F1, CYP1A1, and CYP2A13, are crucial for converting this compound into a reactive intermediate, 3-methyleneindolenine. aacrjournals.orgscispace.comresearchgate.net This reactive metabolite can form adducts with DNA, leading to mutations. nih.govacs.org Research using the Ames test, a bacterial reverse mutation assay, has shown that this compound is highly mutagenic in Salmonella typhimurium strain TA98, which detects frameshift mutations, but only when activated by lung-expressed CYP enzymes. nih.govscispace.com Conversely, activation by rat liver S9 fractions does not result in mutagenicity, highlighting the lung-selective nature of its carcinogenic potential. nih.govscispace.com

The mutagenic potency of this compound, when bioactivated by human lung microsomes, has been found to be equivalent to or even higher than that of well-known cigarette smoke carcinogens like benzo[a]pyrene (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). scispace.com This is particularly significant given that the concentration of this compound in cigarette smoke is substantially higher than that of B[a]P or NNK. scispace.comacs.org

The cellular response to this compound-induced DNA damage involves the activation of DNA repair pathways. The enzyme poly(ADP-ribose) polymerase 1 (PARP1), which is involved in repairing single-strand DNA breaks, has been shown to counteract the damage caused by this compound. nih.gov Furthermore, exposure to subtoxic levels of this compound leads to the phosphorylation and nuclear localization of the tumor suppressor protein p53, a key cellular response to DNA damage. nih.govnih.gov However, there appears to be a concentration window where this compound can cause extensive DNA damage and mutation without triggering apoptosis (programmed cell death), which is a critical defense mechanism against cancerous cells. nih.gov This suggests that repeated exposure, such as through cigarette smoke, could lead to an accumulation of mutations and promote the development of neoplasia. nih.gov

Studies on nitrosated indole compounds, which are derivatives of indole, have also highlighted their mutagenic and potential tumor-promoting capabilities. sigmaaldrich.comnih.gov For instance, nitrosated chloroindoles have been shown to be highly mutagenic in Salmonella typhimurium TA100 and potent inducers of sister chromatid exchanges. sigmaaldrich.comnih.gov

The following tables summarize key findings from mutagenicity and DNA damage studies on this compound.

Table 1: Mutagenicity of this compound in Ames Test

Test StrainActivating SystemResultReference
S. typhimurium TA98Rat Liver S9Not Mutagenic nih.gov
S. typhimurium TA98Human Lung MicrosomesHighly Mutagenic scispace.com
S. typhimurium TA98Recombinant CYP1A1Highly Mutagenic scispace.com
S. typhimurium TA98Recombinant CYP2A13Highly Mutagenic scispace.com
S. typhimurium TA98Purified CYP2F3Highly Mutagenic nih.govscispace.com
S. typhimurium TA100Rat Liver S9Not Mutagenic nih.gov

Table 2: DNA Damage Induced by this compound in Normal Human Bronchial Epithelial (NHBE) Cells

Concentration (µM)Exposure TimeObservationReference
0.1 - 104 hoursConcentration-dependent increase in DNA damage. nih.gov
54 hoursPeak DNA fragmentation detected. nih.gov
524 hoursDNA damage levels returned to near-control levels. nih.gov
104 hoursDNA damage was inhibited by the CYP450 inhibitor 1-aminobenzotriazole. aacrjournals.org

Table 3: Comparison of Mutagenic Potency

CompoundRelative Mutagenic Potency (to this compound)Primary Site of BioactivationReference
This compound1.0 (reference)Lung
Benzo[a]pyrene3.2Liver
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)2.8Liver

Applications of 3 Methylindoline Systems Beyond Pharmaceutical Development

Catalysis and Coordination Chemistry

The indole (B1671886) scaffold, a core component of 3-methylindoline, provides a versatile platform for the design of ligands in transition metal chemistry. These ligands play a crucial role in stabilizing metal centers and influencing the catalytic activity of the resulting complexes in a variety of important chemical transformations.

Ligand Design in Transition Metal Complexes (e.g., Ruthenium Complexes with 3-Methylindole-Based Ligands)

Researchers have successfully synthesized and characterized a range of ruthenium(II) complexes incorporating tripodal tris-3-methylindolephosphine-based ligands. mdpi.com These ligands, which feature three 1-(3-methylindolyl)diphenylphosphine groups attached to a central phosphorus atom, create a specific coordination environment around the ruthenium center. mdpi.com The synthesis of these complexes is typically achieved by reacting the respective ligands with a ruthenium precursor, such as [Ru(η⁶-benzene)Cl(μ-Cl)]₂. mdpi.com The electronic properties of the 3-methylindole (B30407) moiety can be tuned by introducing different substituents, which in turn influences the stability and reactivity of the resulting ruthenium complexes. mdpi.com

The coordination chemistry of these 3-methylindole-based ligands has also been explored with other transition metals, including iron(II), cobalt(II), and nickel(II). nih.gov The resulting complexes exhibit distinct geometries, such as distorted trigonal bipyramidal and octahedral, depending on the metal and the specific ligand structure. nih.gov This demonstrates the versatility of the 3-methylindole framework in creating a diverse array of coordination compounds with potential catalytic applications.

Applications in N₂ Coordination and Reduction

A significant area of research involving this compound-based ligands is the activation and reduction of dinitrogen (N₂), a notoriously unreactive molecule. The conversion of atmospheric nitrogen to more reactive forms like ammonia (B1221849) is a cornerstone of modern agriculture and industry.

Ruthenium(0) dinitrogen complexes have been successfully synthesized through the stoichiometric reduction of the corresponding ruthenium(II) complexes bearing 3-methylindole-based phosphine (B1218219) ligands. mdpi.com These Ru(0)-N₂ complexes have been studied for their ability to facilitate the reduction of N₂. mdpi.com

Similarly, iron complexes with these tripodal tetraphosphine ligands have shown promise in N₂ coordination. nih.govresearchgate.net Two-electron reduction of the iron(II) precursors in the presence of nitrogen gas leads to the formation of an Fe(0)N₂ complex. nih.govresearchgate.net Structural analysis of this complex reveals an elongated N-N bond compared to free dinitrogen, indicating a significant activation of the N≡N triple bond upon coordination to the iron center. nih.govresearchgate.net This activation is a critical step towards the eventual cleavage of the dinitrogen bond and its conversion to ammonia or other nitrogen-containing compounds. In contrast, analogous cobalt(II) and nickel(II) complexes did not show similar reactivity towards N₂ coordination under the same reduction conditions. nih.gov

Role in Formic Acid Dehydrogenation

Formic acid (HCOOH) is considered a promising liquid organic hydrogen carrier, and its efficient dehydrogenation to produce hydrogen gas (H₂) and carbon dioxide (CO₂) is a key technological challenge. Ruthenium complexes featuring 3-methylindole-based ligands have emerged as active catalysts for this reaction. mdpi.com

Studies have shown that RuCl₂ complexes with tripodal tris-3-methylindolephosphine-based ligands effectively catalyze the decomposition of formic acid. mdpi.com The catalytic activity can be influenced by the electronic properties of the ligands. For instance, modifying the substituents on the indole rings can tune the catalyst's performance. mdpi.com The dehydrogenation process is crucial for harnessing the stored hydrogen in formic acid for use in fuel cells and other clean energy applications.

Environmental Biotechnology and Bioremediation

This compound, a common component of animal waste and industrial effluents, is recognized as an environmental pollutant. scispace.comnih.gov Consequently, understanding its microbial degradation and developing bioremediation strategies is of significant importance.

Microbial Degradation of Indoline (B122111)/Indole Compounds and Biotransformation Pathways

Various microorganisms, including bacteria and fungi, have been identified that can degrade indole and its derivatives under both aerobic and anaerobic conditions. scispace.commdpi.com The biodegradation of 3-methylindole often occurs through cometabolism, where the microorganism utilizes another carbon source for growth while transforming the target pollutant. scispace.comnih.gov

Several bacterial strains have been isolated and shown to effectively degrade 3-methylindole. For example, Acinetobacter oleivorans, isolated from fecal samples, can completely degrade 3-methylindole under optimal conditions. frontiersin.org Other identified degrading microbes include Pseudomonas aeruginosa, Cupriavidus sp. strain KK10, Acinetobacter toweneri, and Acinetobacter guillouiae. scispace.comnih.govnih.gov

The biotransformation pathways for 3-methylindole vary among different microorganisms. Under aerobic conditions, the degradation is typically initiated by an oxidation step. scispace.com One proposed pathway involves the hydroxylation of 3-methylindole to form 3-methyloxindole (B30408). scispace.com Another pathway identified in Pseudomonas sp. GS involves the formation of indoline-3-carboxylic acid and indoline-3-ol. scispace.com A sulfate-reducing consortium has been shown to mineralize 3-methylindole completely via 3-methyloxindole and α-methyl-2-aminobenzeneacetic acid. scispace.com In a novel biotransformation pathway, Lysinibacillus xylanilyticus was found to convert indole to 3-methylindole via indole-3-acetamide (B105759) and indole-3-acetic acid. researchgate.nettec.mx

The degradation efficiency is influenced by various environmental factors such as pH, temperature, and the initial concentration of the pollutant. For instance, Acinetobacter oleivorans showed optimal degradation at a pH of 8.0 and a temperature of 30°C. frontiersin.org

Identification of Degradation Metabolites

The identification of metabolites is crucial for elucidating the degradation pathways of 3-methylindole. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose.

Studies on the microbial degradation of 3-methylindole have identified several key metabolites. In the degradation by Acinetobacter oleivorans, the identified metabolites included N₂-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, and Indole-3-carboxaldehyde (B46971). frontiersin.org Research on Cupriavidus sp. strain KK10 identified 14 different biotransformation products, indicating multiple degradation pathways, including the fission of the carbocyclic aromatic ring to form single-ring pyrrole (B145914) carboxylic acids. nih.govresearchgate.net

The degradation of 3-methylindole by a methanogenic consortium was found to produce 3-methyloxindole. asm.org In another study, Acinetobacter toweneri and Acinetobacter guillouiae were found to produce betaine (B1666868) and choline (B1196258) as common metabolites, with nitroso-pyrrolidine and beta-alaninebetaine being formed specifically by each strain, respectively. nih.gov

The table below summarizes some of the identified metabolites from the microbial degradation of 3-methylindole by different bacterial strains.

Bacterial StrainIdentified Metabolites
Acinetobacter oleivoransN₂-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, Indole-3-carboxaldehyde frontiersin.org
Pseudomonas sp. GSIndoline-3-carboxylic acid, Indoline-3-ol scispace.com
Sulfate-reducing consortium3-Methyloxindole, α-Methyl-2-aminobenzeneacetic acid scispace.com
Cupriavidus sp. strain KK1014 biotransformation products including single-ring pyrrole carboxylic acids nih.govresearchgate.net
Methanogenic consortium3-Methyloxindole asm.org
Acinetobacter toweneri NTA1-2ABetaine, Choline, Nitroso-pyrrolidine nih.gov
Acinetobacter guillouiae TAT1-6ABetaine, Choline, Beta-alaninebetaine nih.gov
Lysinibacillus xylanilyticusIndole-3-acetamide, Indole-3-acetic acid researchgate.nettec.mx

Advanced Materials Science

The unique chemical architecture of the indoline scaffold, particularly in substituted forms like this compound, has garnered significant interest in the field of advanced materials science. Beyond its well-established role in pharmaceuticals, the electronic and structural properties of the indole/indoline system are being harnessed to create novel functional materials. These applications range from exploiting their inherent fluorescence for optical devices to utilizing them as structural templates for highly selective polymers. The ability to modify the indole ring at various positions allows for fine-tuning of its properties, making it a versatile building block for materials with tailored characteristics.

Exploitation of Fluorescent Properties in Indole/Indoline Systems

The indole nucleus, a key component of the amino acid tryptophan, is renowned for its intrinsic fluorescence, a property that is retained and can be modulated in its derivatives, including the indoline family. This fluorescence arises from the conjugated π-electron system of the fused benzene (B151609) and pyrrole rings. ontosight.ai Researchers have been actively exploring how to harness and enhance these photophysical properties for applications in materials science.

The emission characteristics of indole derivatives are highly sensitive to their chemical environment and structural modifications. For instance, the nature of substituents on the indole ring and the polarity of the solvent can significantly influence fluorescence. rsc.org This sensitivity makes them excellent candidates for use in chemical sensors and probes.

Recent research has focused on synthesizing novel polymers and complex molecules incorporating the indole or indoline moiety to create materials with enhanced optical properties.

Poly(2-ethyl-3-methylindole) (2E3MPIn): A polymer of the indole series, 2E3MPIn, was synthesized through intramolecular acid-catalyzed cyclization of a polyaniline derivative. acs.orgresearchgate.net A study of its photoluminescent properties revealed that the emission spectrum of 2E3MPIn showed a significant bathochromic (red) shift and a considerable increase in luminescence intensity compared to its precursor polymer. acs.orgresearchgate.net This polymer also exhibited photoconductivity, with its electrical conductivity increasing upon irradiation. acs.orgresearchgate.net

Indole-fused Phospholes: A series of novel indole-fused phospholes have been synthesized, demonstrating that simple modifications at the phosphorus atom can generate a range of derivatives from a single precursor. beilstein-journals.org Several of these compounds, including the phosphine oxide, phospholium salt, and a borane (B79455) complex, exhibited high fluorescence quantum yields, with one derivative reaching up to 75%. beilstein-journals.orgnih.gov

Indole Carbonized Polymer Dots (CPDs): By engineering the surface state of an indole system, researchers have successfully created CPDs that emit full-color light from a single reaction system. nih.gov Detailed analysis suggests that cationic polymerization and oxidation reactions contribute to the formation of the emissive centers within the cross-linked polymer structures. nih.gov

Biocatalytic Indole Oligomers: Using enzymes like soybean peroxidase as catalysts, fluorescent conjugated oligomers of indole have been synthesized under mild conditions in deionized water and ethanol. mdpi.com The fluorescence emission of these materials, with a maximum around 465 nm, increases as the polymerization reaction proceeds. mdpi.com

Indoline Dyes for Imaging: Fluorescent indoline derivatives have been investigated for cell imaging. diva-portal.org For example, an indolin-3-imine derivative demonstrated pH sensitivity, making it suitable for imaging acidic organelles like lysosomes, while an indolin-3-one analogue was found to specifically stain lipid droplets. diva-portal.org

These examples highlight the versatility of the indole/indoline system in creating a diverse range of fluorescent materials. The ability to tune their emission spectra, quantum yields, and sensitivity to the environment opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and advanced imaging agents.

Compound/Material SystemKey FindingsPotential Application
Poly(2-ethyl-3-methylindole)Increased fluorescence intensity and photoconductivity compared to precursor. acs.orgresearchgate.netOptoelectronic devices
Indole-fused PhospholesHigh fluorescence quantum yields (up to 75%). beilstein-journals.orgnih.govFluorescent materials
Indole Carbonized Polymer DotsFull-color light emission from a single system. nih.govMetal-free imaging probes, biosensors
Biocatalytic Indole OligomersEnzymatic synthesis of fluorescent oligomers. mdpi.comBiosensing, imaging
Indolin-3-imine/-3-onepH-sensitive and organelle-specific staining. diva-portal.orgCellular imaging probes

Development of Molecularly Imprinted Polymers (MIPs) for Chemical Separation and Catalysis

Molecular Imprinting is a technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. nsf.gov The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template, enabling the polymer to selectively rebind the target molecule from a complex mixture. mdpi.commdpi.com This "lock-and-key" mechanism mimics natural recognition systems like antibodies and enzymes but offers greater physical robustness and stability. mdpi.comresearchgate.net

The indole structure, including 3-methylindole, has been successfully used as a template to create highly selective MIPs for various applications, particularly in chemical separation and catalysis. mdpi.com

MIPs for Chemical Separation:

The high selectivity of MIPs makes them excellent materials for use as sorbents in separation techniques like solid-phase extraction (SPE) and chromatography. nsf.govnih.gov

Selective Recognition of 3-Methylindole: Researchers have developed MIPs for the selective detection and separation of 3-methylindole (3-MI). In one study, computational methods based on density functional theory were used to rationally select the most suitable functional monomer for creating a 3-MI-imprinted polymer. researchgate.net The results indicated that o-Phenylenediamine formed the most stable complex with 3-MI, and an electrochemical sensor built with this MIP demonstrated high selectivity and a low detection limit of 4 nM. researchgate.net

Magnetic MIPs: To facilitate easy separation of the polymer from a sample solution, magnetic nanoparticles have been incorporated into the MIP structure. Magnetic MIPs have been prepared for the selective recognition and separation of 3-methylindole and other nitrogen-containing compounds from various media. mdpi.comresearchgate.net

MIPs for Other Indole Derivatives: The versatility of the imprinting technique has been demonstrated with other indole derivatives as well. MIPs have been developed for the selective solid-phase extraction of indole-3-carbinol (B1674136) from standard solutions, achieving a 95% recovery for the target molecule while structurally related compounds were washed away. semanticscholar.org Similarly, a hollow fiber-protected micro-solid-phase extraction method using an MIP was developed for the analysis of indole-3-butyric acid in mung bean sprouts. acs.org

MIPs for Catalysis:

Beyond separation, the specific binding cavities in MIPs can be designed to act as catalytic sites, mimicking the active sites of enzymes. mdpi.com These "artificial enzymes" or "synzymes" can catalyze reactions with high specificity for the template molecule or its transition state.

While the direct application of this compound-imprinted polymers in catalysis is an emerging area, the general principles have been established. By creating binding sites that stabilize the transition state of a reaction involving the target molecule, MIPs can accelerate reaction rates. The robust, cross-linked nature of these polymers makes them durable and reusable catalysts, suitable for industrial applications where longevity is crucial. mdpi.com The use of MIPs as catalytic supports, where the polymer matrix provides a stable and selective environment for a dispersed active catalyst, is another promising avenue. mdpi.com

Template MoleculeFunctional MonomerApplicationKey Research Finding
3-Methylindole (3-MI)o-PhenylenediamineElectrochemical SensorRational monomer selection via DFT led to a sensor with a 4 nM detection limit for 3-MI. researchgate.net
3-MethylindoleMethacrylic acidSelective RecognitionPreparation of magnetic MIPs for the selective recognition of 3-methylindole. mdpi.comresearchgate.net
Indole-3-carbinol (I3C)Not specifiedSolid-Phase ExtractionHigh selectivity for I3C with 95% recovery from a standard mixture. semanticscholar.org
Indole-3-butyric acid (IBA)VinylimidazoleMicro-Solid-Phase ExtractionEffective extraction of IBA from complex plant samples. acs.org
QuinolineMethacrylic acidSelective RecognitionSynthesis of magnetic MIPs for recognizing nitrogen compounds like quinoline. researchgate.net

Emerging Research Directions and Future Perspectives on 3 Methylindoline

Development of Next-Generation Indoline-Based Therapeutic Agents with Enhanced Efficacy and Reduced Toxicity

The development of new therapeutic agents is increasingly focused on maximizing efficacy while minimizing adverse effects. mdpi.com Researchers are actively designing and synthesizing novel indoline-based compounds with the goal of improving their therapeutic index. nih.gov This involves modifying the basic 3-methylindoline structure to enhance its interaction with specific biological targets, thereby increasing potency and reducing off-target effects. nih.govmdpi.com

One promising strategy is the creation of hybrid molecules that combine the indoline (B122111) scaffold with other pharmacologically active moieties. For instance, indole-pyrimidine hybrids have been investigated for their anti-inflammatory properties. aun.edu.egbenthamdirect.com Similarly, the conjugation of indole (B1671886) derivatives with other molecules, such as coumarin (B35378) or other indoles, has yielded compounds with significant antibacterial activity against resistant strains like S. aureus. mdpi.com

Furthermore, the partial saturation of an indole ring to form an indoline has been shown to improve crucial drug-like properties such as solubility and metabolic stability. integralbiosciences.com This approach has led to the development of potent and selective inhibitors of enzymes like EZH2, which is a key target in cancer therapy. integralbiosciences.com Second-generation indoline-based inhibitors of the dynamin GTPase have also been developed, with some analogues demonstrating submicromolar activity and reduced cytotoxicity compared to their predecessors. acs.org These advancements highlight the potential of rational drug design to produce safer and more effective indoline-based therapeutics. mdpi.com

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Complex Indoline Architectures

The synthesis of complex indoline-containing molecules, often with multiple stereocenters, presents a significant challenge. nih.gov Consequently, there is a strong emphasis on developing novel stereoselective and sustainable synthetic methods. researchgate.net

Recent years have seen the emergence of innovative strategies for constructing the indoline core. These include:

Green Chemistry Approaches: To address environmental concerns, researchers are turning to greener synthetic methods. tandfonline.comtandfonline.com These include the use of microwave irradiation, water as a solvent, and deep eutectic solvents, which are more environmentally friendly alternatives to conventional organic solvents. researchgate.nettandfonline.comtandfonline.comopenmedicinalchemistryjournal.com

Catalytic Methods: Various catalytic systems are being employed to facilitate the synthesis of indolines. This includes the use of palladium, copper, and rhodium catalysts in reactions like intramolecular cyclizations and cross-coupling reactions. sci-hub.se Brønsted and Lewis acids are also utilized in classic reactions like the Fischer indole synthesis. byjus.com

Asymmetric Synthesis: The development of asymmetric catalytic systems is crucial for producing enantiomerically pure indolines, which is often essential for their biological activity. sci-hub.se For example, palladium-catalyzed intramolecular reductive Heck reactions have been used to synthesize chiral indolines with excellent enantiomeric excesses. sci-hub.se Chemoenzymatic processes, combining chemical synthesis with enzymatic resolutions, have also proven effective for preparing a variety of substituted indoline diastereoisomers. nih.gov

Novel Reaction Cascades: Researchers are designing innovative cascade reactions that allow for the construction of complex polycyclic indoline scaffolds in a single step. acs.org This includes dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reactions. acs.org

These advancements not only provide more efficient access to a diverse range of indoline derivatives but also contribute to the principles of green and sustainable chemistry. tandfonline.comtandfonline.com

Integrated Computational and Experimental Approaches for Deeper Understanding of Structure-Activity Relationships

The integration of computational modeling with experimental validation has become an indispensable tool in modern drug discovery. nih.gov This synergistic approach is being extensively applied to the study of indoline derivatives to elucidate their structure-activity relationships (SAR). nih.govnih.gov

Computational techniques such as:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding interactions. aun.edu.egnih.gov It has been used to study the binding of indole derivatives to targets like histidine kinases and cholinesterase enzymes. mdpi.combohrium.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the stability of the binding and the conformational changes that may occur. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, which can be correlated with their reactivity and biological activity. nih.govmdpi.com

These computational predictions are then validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based assays. aun.edu.egnih.gov This iterative process of computational design and experimental testing allows for the rational optimization of lead compounds. For example, SAR studies on indole-based HIV-1 fusion inhibitors have helped to define the role of shape, contact surface area, and molecular properties in their activity. nih.gov Similarly, in silico ADME (absorption, distribution, metabolism, and excretion) predictions are being used to assess the drug-like properties of new indole derivatives early in the discovery process. bohrium.com

Exploration of Novel Biological Targets and Mechanistic Pathways for Indoline Derivatives

The therapeutic potential of indoline derivatives extends beyond their established targets. Researchers are actively exploring new biological targets and mechanistic pathways for these compounds. nih.govresearchgate.net

Some of the key areas of investigation include:

Anticancer Agents: Indole derivatives are being investigated for their ability to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov They have shown promise as inhibitors of targets like tubulin, topoisomerases, and various kinases. researchgate.netnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indole derivatives have demonstrated activity against a range of bacteria and fungi. mdpi.com For example, novel indole derivatives have been designed to target bacterial histidine kinases, a promising target for new antibacterial drugs. mdpi.com

Neurodegenerative Diseases: The indole scaffold is also being explored for its potential in treating neurodegenerative disorders. bohrium.com For instance, indole-based compounds have been designed as inhibitors of cholinesterase enzymes, which are implicated in Alzheimer's disease. bohrium.com

Metabolic Regulation: Tryptophan metabolites, including indole derivatives like 3-methylindole (B30407) (skatole), are known to interact with various receptors and metabolic pathways. tandfonline.com For example, skatole can activate the aryl hydrocarbon receptor (AhR) and influence the expression of metabolic enzymes in the liver. tandfonline.com

Understanding the mechanistic pathways through which indoline derivatives exert their effects is crucial for their development as therapeutic agents. nih.gov This involves studying their metabolism and identifying any reactive intermediates that may be formed. nih.gov For example, the metabolism of 3-methylindole has been shown to produce reactive species that can be toxic to cells, particularly in the respiratory tract. researchgate.netnih.gov A deeper understanding of these pathways will be essential for designing safer and more effective indoline-based drugs.

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueCritical ParametersCommon PitfallsReferences
¹H NMRSolvent (CDCl₃ vs. DMSO-d₆), δ 1.2–1.4 ppm (CH₃)Residual protons in deuterated solvents
HPLCMobile phase (ACN/H₂O), C18 columnColumn degradation at high pH
GC-MSElectron impact ionization, m/z 133Thermal decomposition during injection

Q. Table 2: Strategies for Resolving Data Contradictions

IssueApproachExample ApplicationReferences
Conflicting reactivity reportsControlled replication under inert atmospherePd-catalyzed vs. Cu-catalyzed coupling
Variability in bioassay dataStandardized cell culture protocolsATP vs. MTT cytotoxicity assays

Recommendations for Further Research

  • Investigate the role of this compound as a chiral auxiliary in asymmetric catalysis using enantioselective NMR and X-ray crystallography .
  • Develop green synthesis protocols using biocatalysts (e.g., amine dehydrogenases) to replace transition-metal catalysts .
  • Conduct systematic reviews to harmonize toxicity data across preclinical models, ensuring compliance with Cochrane Handbook standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.